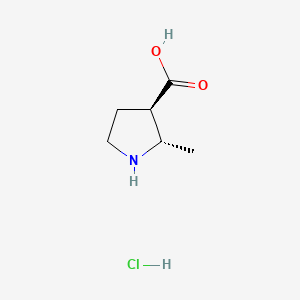
trans-2-Methyl-pyrrolidine-3-carboxylic acid HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE is a chiral amino acid derivative. This compound is notable for its stereochemistry, which is crucial in various biochemical and pharmaceutical applications. It is often used as a building block in the synthesis of more complex molecules and has significant implications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE typically involves the enantioselective synthesis of its chiral core. One common method includes the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to yield the corresponding enoate. Subsequent diastereoselective 1,4-addition reactions of lithium dialkylcuprates to the enoate produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale enantioselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
(2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which (2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target. The pathways involved often include modulation of enzyme activity, binding to receptor sites, and altering the conformation of proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar applications in medicinal chemistry.
(2R,3R)-2,3-Dibromo-3-phenylpropanoic acid: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
(2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies requiring precise chiral control.
Propriétés
Formule moléculaire |
C6H12ClNO2 |
|---|---|
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
(2S,3R)-2-methylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 |
Clé InChI |
PRMWNOXWBQBPRP-UYXJWNHNSA-N |
SMILES isomérique |
C[C@H]1[C@@H](CCN1)C(=O)O.Cl |
SMILES canonique |
CC1C(CCN1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


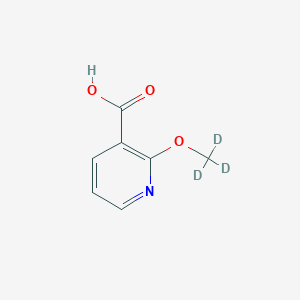

![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
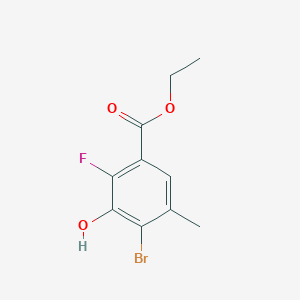
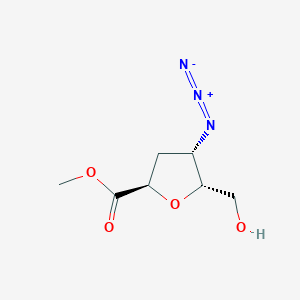
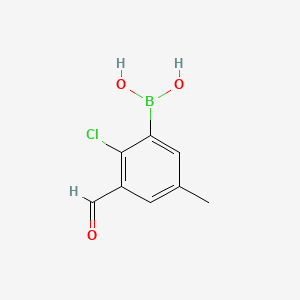
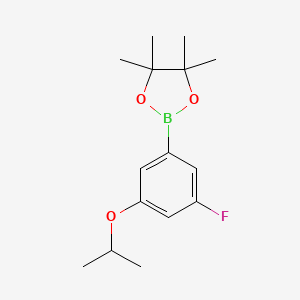
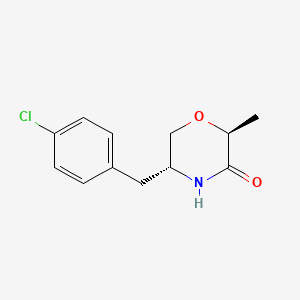
![4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14027109.png)
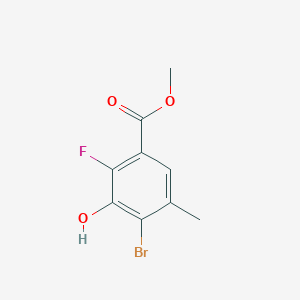
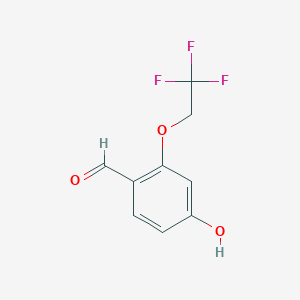
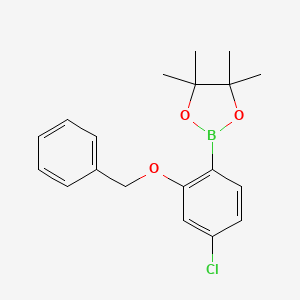
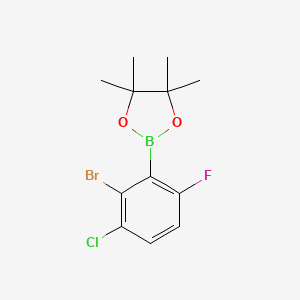
![tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14027128.png)
